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Cat. No.: B12377099 Get Quote

Introduction
FL118, also known by its chemical name 10,11-(Methylenedioxy)-20(S)-camptothecin, is a

potent, orally active survivin inhibitor and a camptothecin analogue.[1] It has demonstrated

significant antitumor activity in various preclinical cancer models.[2][3][4] This document

provides detailed application notes and protocols for the administration of FL118 in animal

models, intended for researchers, scientists, and drug development professionals. While the

user's query included the chemical string "FL118-C3-O-C-amide-C-NH2," publicly available

scientific literature predominantly refers to the active compound as FL118. It is possible this

chemical name refers to a specific derivative or a conjugated form of FL118 not yet widely

documented. The following protocols are based on the extensive research conducted on

FL118.

Mechanism of Action
FL118 exhibits a multi-targeted approach to cancer therapy. Its primary mechanisms of action

include:

Inhibition of Anti-apoptotic Proteins: FL118 selectively inhibits the expression of several key

anti-apoptotic proteins, including survivin, XIAP, cIAP2, and Mcl-1.[3][5] This inhibition occurs

in a p53-independent manner, making it effective against a broad range of tumors regardless

of their p53 status.[3][5]
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Induction of Pro-apoptotic Proteins: The compound induces the expression of pro-apoptotic

proteins such as Bax and Bim.[5]

DDX5 Binding: FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation

and degradation.[1][6]

Homologous Recombination Repair Inhibition: By reducing survivin levels, FL118

downregulates the expression of RAD51, a key protein in the homologous recombination

DNA repair pathway, thereby attenuating DNA repair processes in cancer cells.[7]

Overcoming Drug Resistance: FL118 is not a substrate for the ABCG2 efflux pump, which is

often responsible for resistance to other camptothecin analogs like irinotecan and topotecan.

[5] This allows FL118 to be effective against tumors that have developed resistance to these

drugs.[8]

Signaling Pathway
The following diagram illustrates the key signaling pathways affected by FL118, leading to

cancer cell apoptosis and inhibition of tumor growth.
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Caption: FL118 signaling pathway leading to apoptosis and tumor growth inhibition.

Experimental Protocols
Animal Models
Preclinical studies of FL118 have successfully utilized various human tumor xenograft models

in immunocompromised mice. Commonly used models include:

Human Colon Cancer Xenografts: SW620, HCT116

Human Head and Neck Cancer Xenografts: FaDu

Human Ovarian Cancer Xenografts: ES-2

Multiple Myeloma Xenografts: UM9
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Female BALB/c nude mice or SCID (severe combined immunodeficiency) mice are typically

used for these studies.[1]

Formulation and Administration
FL118 can be administered via oral gavage, intraperitoneal (i.p.) injection, or intravenous (i.v.)

injection. The formulation depends on the route of administration.

1. Oral Gavage Formulation

Vehicle: Details on a specific vehicle for oral gavage are not extensively published, but a

suspension in a suitable, non-toxic vehicle would be appropriate.

Protocol:

Prepare a homogenous suspension of FL118 in the chosen vehicle.

Administer the formulation to mice using a gavage needle.

Dosage and frequency will depend on the specific experimental design.

2. Intraperitoneal (i.p.) Injection Formulation[9]

Vehicle: 5% DMSO, 10-20% Tween-80, and 75-85% saline.

Protocol:

Dissolve FL118 in DMSO to create a stock solution (e.g., 1 mg/mL).

Further dilute the stock solution in a mixture of Tween-80 and saline to achieve the final

desired concentration and vehicle composition.

Administer the solution via i.p. injection.

3. Intravenous (i.v.) Injection Formulation[9][10]

A Tween 80-free formulation has been developed to improve tolerability and allow for higher

dosing.[10]
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Vehicle: The precise composition of the clinical-grade i.v. formulation is proprietary but is

described as a Tween 80-free solution.

Protocol:

Prepare the FL118 solution in the sterile, Tween 80-free vehicle.

Administer the formulation via tail vein injection.

Dosing and Schedules
The maximum tolerated dose (MTD) and optimal dosing schedule for FL118 vary depending on

the formulation, administration route, and the specific animal model. The following tables

summarize reported dosing regimens.

Table 1: Maximum Tolerated Doses (MTD) of FL118

Administration
Route

Formulation Schedule MTD (mg/kg) Reference

Intraperitoneal

(i.p.)

Tween 80-

containing
daily x 5 0.2 [9][11]

Intraperitoneal

(i.p.)

Tween 80-

containing
q2d x 3 0.5 [9][11]

Intraperitoneal

(i.p.)

Tween 80-

containing
weekly x 4 1.5 [11]

Intravenous (i.v.) Tween 80-free daily x 5 1.5 [11]

Intravenous (i.v.) Tween 80-free q2d x 5 1.5 - 2.0 [11]

Intravenous (i.v.) Tween 80-free weekly x 4 5.0 [11]

Table 2: Exemplary Antitumor Efficacy Studies
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Animal
Model

Tumor Type
Administrat
ion Route

Dosage &
Schedule

Outcome Reference

Nude Mice
ES-2 Ovarian

Cancer
Oral gavage

5 or 10

mg/kg, once

a week for 20

days

Dose-

dependent

tumor

suppression

[1]

SCID Mice

FaDu &

SW620

Xenografts

Intravenous

(i.v.)
Not specified

Tumor

elimination
[9]

SCID Mice

FaDu &

SW620

Xenografts

Intravenous

(i.v.)
q2d x 5

Tumor

elimination

with rare

relapse

[9]

SCID Mice

Irinotecan-

resistant

FaDu

Xenografts

Intraperitonea

l (i.p.)

1.5 mg/kg,

q2d x 5

Tumor

regression
[8]

Pharmacokinetic Data
Pharmacokinetic studies in SCID mice bearing human tumor xenografts have shown that

FL118 is rapidly cleared from the bloodstream and effectively accumulates in tumor tissue with

a long retention half-life.[8]

Table 3: Pharmacokinetic Parameters of FL118 in Female SCID Mice (1.5 mg/kg i.v.)[1]

Sample T 1/2 (hr) T max (hr)
C max (ng/g or
ng/mL)

AUC (hrng/g or
hrng/mL)

FaDu Tumor 6.852 0.167 115 413

SW620 Tumor 12.75 0.167 158 842

Plasma 1.788 0.167 43 82
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Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of

FL118 in a xenograft animal model.
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Caption: General experimental workflow for in vivo efficacy studies of FL118.
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Conclusion
FL118 is a promising anticancer agent with a unique multi-targeted mechanism of action and

has demonstrated significant efficacy in a variety of preclinical animal models. The choice of

formulation, administration route, and dosing schedule is critical for achieving optimal

therapeutic outcomes. Researchers should carefully consider the experimental objectives and

the specific tumor model when designing in vivo studies with FL118. The information provided

in these application notes serves as a comprehensive guide for the effective administration and

evaluation of FL118 in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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